3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid
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Overview
Description
3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyphenyl group, a pyrazinylformamido group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a halogenating agent to introduce the hydroxy group.
Pyrazinylformamido Group Introduction: The intermediate is then reacted with a pyrazine derivative under specific conditions to form the pyrazinylformamido group.
Propanoic Acid Formation: Finally, the compound is subjected to a carboxylation reaction to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-2-(pyridin-2-ylformamido)propanoic acid
- 3-(4-Hydroxyphenyl)-2-(pyrimidin-2-ylformamido)propanoic acid
- 3-(4-Hydroxyphenyl)-2-(quinolin-2-ylformamido)propanoic acid
Uniqueness
3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H13N3O4 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-(pyrazine-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H13N3O4/c18-10-3-1-9(2-4-10)7-11(14(20)21)17-13(19)12-8-15-5-6-16-12/h1-6,8,11,18H,7H2,(H,17,19)(H,20,21) |
InChI Key |
QEIPCTNYHNAOQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=NC=CN=C2)O |
Origin of Product |
United States |
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